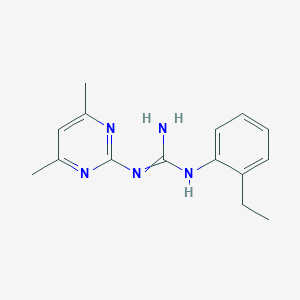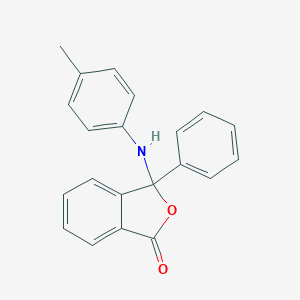
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, such as sodium and calcium, which can depolarize the cell membrane and trigger downstream signaling pathways. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a high affinity for nAChRs, making it a potent activator of these receptors.
Biochemical and Physiological Effects:
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can increase the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels. In vivo studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can affect cardiovascular function, respiratory function, and gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in scientific research has several advantages. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a potent and selective activator of nAChRs, making it a useful tool for studying the properties of these receptors. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is also relatively easy to synthesize and purify, making it readily available for experimental use. However, 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has several limitations. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine also has a narrow therapeutic window and can cause toxic effects at high doses.
Direcciones Futuras
There are several future directions for research on 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. One area of interest is the development of more selective and potent activators of nAChRs. Another area of interest is the investigation of the role of nAChRs in disease states, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in the development of novel therapeutics for these diseases is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in vivo is an important area of research for the development of safe and effective experimental protocols.
Métodos De Síntesis
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to yield pure 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. This synthesis method has been used in several studies to produce 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine for experimental use.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been used in scientific research to study the function and properties of nAChRs. nAChRs are ligand-gated ion channels that are involved in a variety of physiological processes, including synaptic transmission, learning and memory, and muscle contraction. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the properties of these receptors.
Propiedades
Fórmula molecular |
C15H19N5 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Clave InChI |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
SMILES canónico |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)

![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
